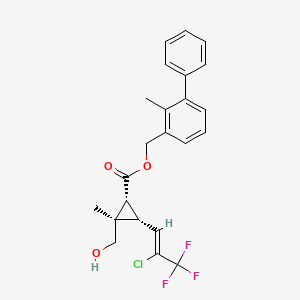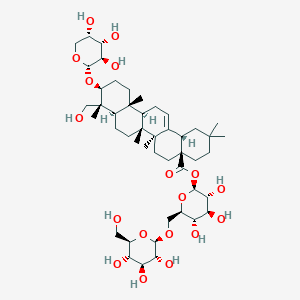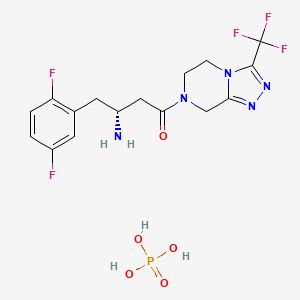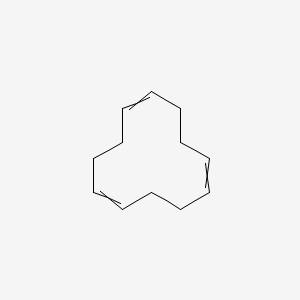
Hydroxy-Bifenthrin
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Hydroxy-Bifenthrin is a derivative of bifenthrin, a synthetic pyrethroid insecticide widely used in agriculture and domestic pest control. Bifenthrin is known for its high efficacy against a broad spectrum of insects and relatively low toxicity to mammals and birds
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Hydroxy-Bifenthrin typically involves the hydroxylation of bifenthrin. This process can be achieved through various chemical reactions, including the use of oxidizing agents. One common method involves the use of hydrogen peroxide in the presence of a catalyst to introduce a hydroxyl group into the bifenthrin molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions
Hydroxy-Bifenthrin undergoes several types of chemical reactions, including:
Oxidation: Further oxidation can convert this compound into other metabolites.
Reduction: Reduction reactions can reverse the hydroxylation process.
Substitution: This compound can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Transition metal catalysts like palladium or platinum.
Major Products
The major products formed from these reactions include various hydroxylated and dehydroxylated derivatives of bifenthrin, each with distinct chemical and biological properties .
科学研究应用
Chemistry: Used as a model compound to study the behavior of hydroxylated pyrethroids.
Biology: Investigated for its effects on non-target organisms, including its role as an endocrine disruptor.
Medicine: Explored for its potential use in developing new insecticides with improved safety profiles.
作用机制
Hydroxy-Bifenthrin exerts its effects primarily by interacting with voltage-gated sodium channels in the nervous system of insects. This interaction leads to prolonged opening of the sodium channels, resulting in continuous nerve firing and eventual paralysis of the insect . The molecular targets include specific binding sites on the sodium channels, and the pathways involved are related to the disruption of normal nerve signal transmission .
相似化合物的比较
Hydroxy-Bifenthrin is compared with other similar pyrethroid compounds, such as:
Permethrin: Another widely used pyrethroid with similar insecticidal properties but different environmental persistence.
Cypermethrin: Known for its high efficacy but also higher toxicity to non-target organisms.
Deltamethrin: Highly effective against a broad range of insects but with different metabolic pathways.
Uniqueness
This compound is unique due to its specific hydroxylation, which alters its chemical properties and biological activity. This modification can lead to differences in toxicity, environmental persistence, and efficacy compared to its parent compound and other pyrethroids .
属性
IUPAC Name |
(2-methyl-3-phenylphenyl)methyl (1R,2R,3R)-3-[(Z)-2-chloro-3,3,3-trifluoroprop-1-enyl]-2-(hydroxymethyl)-2-methylcyclopropane-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22ClF3O3/c1-14-16(9-6-10-17(14)15-7-4-3-5-8-15)12-30-21(29)20-18(22(20,2)13-28)11-19(24)23(25,26)27/h3-11,18,20,28H,12-13H2,1-2H3/b19-11-/t18-,20-,22+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJKKJIJMVYASMB-PDTAEHFDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)C3C(C3(C)CO)C=C(C(F)(F)F)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1C2=CC=CC=C2)COC(=O)[C@@H]3[C@@H]([C@@]3(C)CO)/C=C(/C(F)(F)F)\Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22ClF3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![tetrasodium;[(2R,3S,5S)-5-[6-(methylamino)purin-9-yl]-2-(phosphonatooxymethyl)oxolan-3-yl] phosphate](/img/structure/B1141304.png)
![(13aS)-12,13,13a,14-Tetrahydro-2,3,6,7-tetramethoxydibenzo[f,h]pyrrolo[1,2-b]isoquino](/img/new.no-structure.jpg)


![ethyl (2E)-2-[(2-chlorophenyl)methylidene]-4-[2-(1,3-dioxoisoindol-2-yl)ethoxy]-3-oxobutanoate](/img/structure/B1141314.png)


